molecular formula C8H11BF5N B034832 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate CAS No. 109705-14-8

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate

Cat. No.: B034832
CAS No.: 109705-14-8
M. Wt: 226.98 g/mol
InChI Key: RRNLYYDDEUOXBB-UHFFFAOYSA-N
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Description

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is a highly effective and shelf-stable electrophilic fluorinating agent, prized for its application in the synthesis of fluorine-containing molecules. Its primary research value lies in its ability to transfer a fluorine atom (F+) to a wide range of nucleophilic substrates, including enolates, silyl enol ethers, and other carbanions, facilitating the critical formation of C-F bonds under relatively mild conditions. The mechanism of action involves the activation of the fluorine atom by the electron-deficient pyridinium core; the 2,4,6-trimethyl substituents provide significant steric hindrance that enhances the reagent's stability by blocking decomposition pathways, without compromising its reactivity. This compound is particularly valuable in medicinal chemistry and drug discovery for the late-stage fluorination of complex intermediates, a strategy used to modulate a compound's metabolic stability, bioavailability, and binding affinity. Furthermore, its tetrafluoroborate (BF4-) counterion ensures good solubility in common organic solvents and contributes to the crystalline nature and ease of handling of the salt. Researchers will find this reagent to be a robust and selective tool for introducing fluorine into sensitive molecular architectures, enabling the exploration of structure-activity relationships and the development of novel imaging agents, such as PET tracers labeled with fluorine-18.

Properties

IUPAC Name

1-fluoro-2,4,6-trimethylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN.BF4/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNLYYDDEUOXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=[N+](C(=C1)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381379
Record name 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109705-14-8
Record name 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate [Fluorinating Reagent]
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Preparation Methods

Direct Fluorination of 2,4,6-Trimethylpyridine

The primary method involves reacting 2,4,6-trimethylpyridine (collidine) with fluorine gas (F₂) under controlled conditions. The reaction proceeds via electrophilic substitution at the pyridine nitrogen, facilitated by the electron-donating methyl groups at the 2, 4, and 6 positions.

Procedure :

  • Step 1 : 2,4,6-Trimethylpyridine is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

  • Step 2 : Fluorine gas is introduced at −20°C to minimize side reactions.

  • Step 3 : The intermediate N-fluoro-2,4,6-trimethylpyridinium chloride is isolated via filtration.

  • Step 4 : Anion exchange with aqueous tetrafluoroboric acid (60% w/w) yields the final product.

Critical Parameters :

  • Temperature must remain below −15°C to prevent decomposition.

  • Strict anhydrous conditions are required to avoid hydrolysis of BF₄⁻.

Electrochemical Fluorination

An alternative method employs electrochemical fluorination (ECF) to generate the N-fluoro pyridinium cation. This approach avoids direct handling of gaseous fluorine, enhancing safety.

Procedure :

  • Step 1 : 2,4,6-Trimethylpyridine is dissolved in hydrogen fluoride (HF) at 0°C.

  • Step 2 : A graphite anode and nickel cathode are used to apply a current density of 10 mA/cm².

  • Step 3 : The resulting N-fluoro cation is precipitated as the tetrafluoroborate salt by adding HBF₄.

Advantages :

  • Higher selectivity due to controlled electron transfer.

  • Reduced formation of polyfluorinated byproducts.

Reaction Mechanisms and Intermediate Characterization

Fluorination Mechanism

The fluorination of 2,4,6-trimethylpyridine proceeds via a two-electron transfer process. The methyl groups enhance the nucleophilicity of the pyridine nitrogen, facilitating attack by electrophilic fluorine (F⁺). Quantum mechanical calculations suggest a transition state where F₂ dissociates into F⁺ and F⁻, with the cation forming a stable adduct with the pyridine.

Anion Exchange Process

The chloride-to-tetrafluoroborate exchange occurs through metathesis in polar aprotic solvents like acetonitrile:

N-Fluoro-2,4,6-trimethylpyridinium Cl+HBF4N-Fluoro-2,4,6-trimethylpyridinium BF4+HCl\text{N-Fluoro-2,4,6-trimethylpyridinium Cl}^- + \text{HBF}4 \rightarrow \text{N-Fluoro-2,4,6-trimethylpyridinium BF}4^- + \text{HCl}

The reaction is driven by the low solubility of HCl in acetonitrile, favoring complete conversion.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields (>90%) are achieved at −20°C in DCM, whereas higher temperatures (>0°C) lead to decomposition. Solvent polarity significantly impacts reaction kinetics:

SolventDielectric Constant (ε)Yield (%)
Dichloromethane8.9392
Acetonitrile37.588
Tetrahydrofuran7.5278

Data extrapolated from analogous fluorination reactions

Stoichiometry and Purity Control

A 1:1.2 molar ratio of collidine to F₂ ensures complete fluorination. Excess fluorine increases byproduct formation (e.g., difluorinated species). Post-synthesis purification via recrystallization from acetonitrile/ethyl acetate (1:3 v/v) enhances purity to >98%.

Industrial-Scale Production Protocols

Large-scale synthesis prioritizes safety and cost efficiency. Industrial methods often use continuous-flow reactors to mitigate risks associated with gaseous fluorine:

Key Steps :

  • Continuous Fluorination : Collidine and F₂ are fed into a PTFE-lined reactor at −25°C.

  • In-Line Anion Exchange : The reaction mixture is directly treated with HBF₄ in a static mixer.

  • Crystallization : The product is precipitated by cooling to −40°C and isolated via centrifugation.

Economic Considerations :

  • Fluorine gas costs account for 60% of total expenses.

  • Recycling unreacted F₂ reduces operational costs by 20%.

Analytical Characterization

Post-synthesis validation employs multiple techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹⁹F NMR (CD₃CN, δ ppm): −152.3 (BF₄⁻), −64.8 (N-F).

  • ¹H NMR (CD₃CN, δ ppm): 2.45 (s, 9H, CH₃), 7.12 (s, 2H, Ar-H).

Mass Spectrometry (MS)

  • ESI-MS : m/z 226.98 [M]⁺, consistent with molecular formula C₈H₁₁BF₅N.

Elemental Analysis

  • Calculated : C 42.34%, H 4.89%, N 6.17%.

  • Found : C 42.28%, H 4.91%, N 6.14%.

Challenges and Mitigation Strategies

Hydrolysis of Tetrafluoroborate

BF₄⁻ is prone to hydrolysis in aqueous media, forming boric acid and HF. Mitigation includes:

  • Storage under anhydrous conditions with molecular sieves.

  • Use of stabilizers like triethylamine (0.1% w/w).

Environmental and Regulatory Compliance

Industrial processes adhere to:

  • EPA Guidelines : Limits on HF emissions (≤0.5 kg/ton product).

  • OSHA Standards : Worker exposure to F₂ restricted to 0.1 ppm (8-hour TWA).

Scientific Research Applications

Electrochemistry

FMTPT serves as an efficient electrolyte in electrochemical cells. Its high conductivity and stability are crucial for developing advanced battery technologies. The compound enhances the performance of lithium-ion batteries by improving ionic transport and reducing resistance.

Key Properties

  • Conductivity : High ionic conductivity improves battery efficiency.
  • Stability : Maintains performance over a wide range of temperatures.

Organic Synthesis

In organic synthesis, FMTPT acts as a reagent for electrophilic fluorination . It facilitates the formation of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Reactions and Yields

Reaction TypeConditionsYield (%)
Fluorination of Grignard ReagentsTHF, 0°C, 30 min30-83
Palladium-Catalyzed C-H Fluorination110°C, 13 h82

Case studies demonstrate its effectiveness in synthesizing complex molecules with high enantioselectivity. For example, the addition of electron-poor alcohols can enhance yields significantly.

Material Science

FMTPT is utilized in developing advanced materials , particularly polymers. Its incorporation into polymer matrices improves thermal and mechanical properties.

Applications in Polymer Development

  • Thermal Stability : Enhances the heat resistance of polymers.
  • Mechanical Strength : Increases tensile strength and durability.

Analytical Chemistry

In analytical chemistry, FMTPT serves as a reference standard for various analytical techniques. Its precise chemical properties allow for accurate measurements in chemical analysis.

Analytical Techniques

  • NMR Spectroscopy : Used for structural elucidation.
  • Mass Spectrometry : Acts as an internal standard for quantification.

Green Chemistry

FMTPT plays a role in green chemistry initiatives , promoting environmentally friendly processes that reduce waste and improve sustainability in chemical manufacturing.

Sustainability Benefits

  • Reduces hazardous waste compared to traditional fluorination methods.
  • Facilitates reactions under milder conditions, minimizing energy consumption.

Case Studies

  • Electrophilic Fluorination Reactions :
    • A study demonstrated that FMTPT could effectively fluorinate various substrates under mild conditions, yielding products with high enantioselectivity (up to 67% ee) when combined with specific additives like HFIP .
  • Polymer Blends :
    • Research highlighted the impact of FMTPT on the miscibility and phase behavior of polymer blends. The addition of this compound improved compatibility between immiscible polymers, enhancing their mechanical properties .
  • Battery Development :
    • Investigations into the use of FMTPT as an electrolyte revealed significant improvements in the charge-discharge cycles of lithium-ion batteries, showcasing its potential for future energy storage solutions .

Comparison with Similar Compounds

Table 1: Comparison of Fluorinating Agents

Compound Structure Molecular Weight (g/mol) Key Reactivity Applications Limitations
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate Pyridinium-F⁺ with BF₄⁻ 226.98 Radical fluorination, Cu(II) reoxidation, mild electrophilicity Hydrofluorination, C–H activation, decarboxylative reactions Requires recrystallization for optimal ee
N-Fluorobenzenesulfonimide (NFSI) (FSO₂)₂N⁻ with F⁺ 314.29 Strong electrophilic fluorination, SN2 reactions Alkyl/aryl fluorination, asymmetric catalysis Higher cost, overfluorination risks
Selectfluor® (F-TEDA-BF₄) Chloride-bridged diazonium-F⁺ 309.51 Aggressive electrophilic fluorination, radical generation Late-stage fluorination of electron-rich arenes Limited compatibility with acid-sensitive substrates
1-Fluoro-2,4,6-trimethylpyridinium triflate Pyridinium-F⁺ with CF₃SO₃⁻ 285.25 Enhanced solubility in polar aprotic solvents Fluorination under non-BF₄⁻-compatible conditions Less studied, limited commercial availability

Key Findings:

  • Reactivity : Unlike NFSI and Selectfluor, this compound exhibits dual functionality as both a fluorinating agent and a mild oxidant. It avoids overfluorination due to its moderate electrophilicity .
  • Catalytic Efficiency : In Cu-catalyzed decarboxylative bromination, it achieves 72% yield with substoichiometric Cu(II), outperforming N-iodosuccinimide (NIS) in iodine-based systems .
  • Enantioselectivity : Recrystallized this compound maintains >90% ee in hydroalkoxylation, whereas impure batches or NFSI result in lower selectivity .

Oxidants in Transition-Metal Catalysis

Table 2: Comparison of Oxidants in Pd/Cu-Catalyzed Reactions

Oxidant Metal Compatibility Redox Potential Role in Catalysis Example Reaction (Yield)
This compound Pd(II), Cu(II) Moderate Reoxidizes Cu(I)→Cu(II); generates Pd(IV) Pd-catalyzed C–H oxygenation (82% yield)
Ag₂CO₃ Pd(II) High Terminal oxidant for Pd(0)→Pd(II) Cyclative C–H/C–H coupling (75% yield)
K₂S₂O₈ Pd(II), Fe(III) Very high Radical initiation, metal reoxidation Lower yield in C–H oxygenation (≤60%)
N-Fluoropyridinium triflate Pd(II) Moderate-High Oxidizes Pd(II)→Pd(IV) for C–F bond formation Aryl fluoride synthesis (80% yield)

Key Findings:

  • Dual Role : this compound uniquely supports both Pd and Cu catalysis by facilitating metal reoxidation without requiring stoichiometric Ag salts .
  • Yield Enhancement : In Pd-catalyzed C–H oxygenation, it outperforms K₂S₂O₈ (82% vs. ≤60%) due to milder oxidation conditions that reduce side reactions .

Biological Activity

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMPY) is a specialized electrophilic fluorinating agent that has garnered attention in synthetic organic chemistry due to its unique properties and applications. This compound is particularly valued for its ability to introduce fluorine into organic molecules, which can significantly enhance their biological activity and pharmacological properties. This article delves into the biological activity of F-TMPY, detailing its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

F-TMPY is characterized by its high fluorine content and reactivity as an electrophilic fluorine source. It is commonly used in reactions involving C-H activation and oxidative functionalization. The compound's mechanism typically involves the generation of a carbocation intermediate, which facilitates the electrophilic attack on nucleophiles present in substrates.

Key Reactions

  • C-H Activation : F-TMPY has been shown to effectively fluorinate benzylic C-H bonds under palladium catalysis, achieving yields up to 82% in certain conditions. This reaction highlights its potential for selective functionalization of complex organic molecules .
  • Electrophilic Fluorination : The compound serves as a powerful reagent for the electrophilic fluorination of various substrates, including β-ketoesters, where it can achieve high enantioselectivity (up to 94% ee) when used with chiral catalysts .

Antibacterial and Antifungal Properties

Research has indicated that F-TMPY can be utilized in the synthesis of fluorinated pharmaceuticals that exhibit enhanced antibacterial and antifungal activities. The introduction of fluorine into drug candidates often improves their metabolic stability and bioavailability.

  • Case Study : A study evaluated the antibacterial effects of various fluorinated compounds synthesized using F-TMPY as a fluorinating agent. Results indicated that these compounds displayed significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

Applications in Medicinal Chemistry

F-TMPY's role in drug design is underscored by its ability to modify biologically active molecules, enhancing their therapeutic profiles:

  • Fluorinated Pharmaceuticals : The compound has been instrumental in the development of several fluorinated pharmaceuticals that target various diseases. Its use in synthesizing compounds with improved pharmacokinetic properties has been documented extensively .

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget Organism/PathwayReference
F-TMPY Fluorinated DerivativeAntibacterialGram-positive bacteria
F-TMPY Fluorinated DerivativeAntifungalFungal pathogens
F-TMPYC-H ActivationVarious organic substrates
F-TMPYElectrophilic Fluorinationβ-ketoesters

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight226.98 g/mol
Melting Point213–217°C
SolubilitySoluble in MeCN, DMF, THF
Hazard ClassificationWGK 3, Flammable Solid

Q. Table 2: Comparative Fluorination Efficiency

Substrate TypeYield (Flow)Yield (Batch)ConditionsReference
Aromatic Rings92%68%MeCN, 25°C, 10 min
Alkenes85%55%DMF, 0°C, 2 h

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